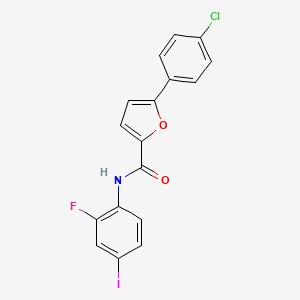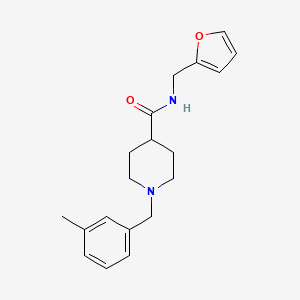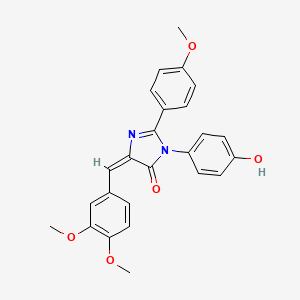
5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide, commonly known as CFI-400945, is a novel and potent inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a critical role in the DNA damage response pathway, which is essential for maintaining genomic stability and preventing the development of cancer. Inhibition of CHK1 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, thereby providing a promising strategy for cancer treatment.
Wirkmechanismus
CFI-400945 is a potent and selective inhibitor of 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide, which plays a critical role in the DNA damage response pathway. 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide is activated in response to DNA damage, and its inhibition prevents the repair of damaged DNA, leading to cell death. CFI-400945 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway.
Biochemical and physiological effects:
CFI-400945 has been shown to induce DNA damage and cell death in cancer cells, both in vitro and in vivo. In addition, CFI-400945 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway. This has led to increased interest in the development of CFI-400945 as a potential cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CFI-400945 in lab experiments is its potency and selectivity for 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide, which allows for specific targeting of the DNA damage response pathway. However, one of the limitations of using CFI-400945 is its potential toxicity, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for the development of CFI-400945 as a potential cancer therapy. One direction is to further optimize the synthesis of CFI-400945 to improve its potency and selectivity. Another direction is to investigate the potential use of CFI-400945 in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of CFI-400945 in clinical trials.
Synthesemethoden
The synthesis of CFI-400945 involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-fluoro-4-iodophenylamine, which is then reacted with 4-chlorobenzoyl chloride to yield 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)benzamide. This intermediate is then subjected to a series of reactions, including cyclization and oxidation, to yield the final product, CFI-400945.
Wissenschaftliche Forschungsanwendungen
CFI-400945 has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, CFI-400945 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway. This has led to increased interest in the development of CFI-400945 as a potential cancer therapy.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFINO2/c18-11-3-1-10(2-4-11)15-7-8-16(23-15)17(22)21-14-6-5-12(20)9-13(14)19/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYCDBKKWMLRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride](/img/structure/B4897048.png)
![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4897054.png)
![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)


![2-[(2-fluorobenzoyl)amino]-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4897134.png)
